1,2-Diethyl-1H-benzoimidazol-5-ylamine
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Overview
Description
Preparation Methods
The synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine typically involves the cyclization of amido-nitriles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Chemical Reactions Analysis
1,2-Diethyl-1H-benzoimidazol-5-ylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,2-Diethyl-1H-benzoimidazol-5-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, affecting their function and activity. This interaction can lead to various biological effects, depending on the specific proteins and pathways involved .
Comparison with Similar Compounds
1,2-Diethyl-1H-benzoimidazol-5-ylamine is part of the benzimidazole family, which includes several similar compounds:
1,3-Diethyl-1H-benzo[d]imidazol-2(3H)-one: This compound has a similar structure but differs in its functional groups and chemical properties.
5-Acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: Another related compound with distinct chemical characteristics.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it valuable for various research applications.
Properties
IUPAC Name |
1,2-diethylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2/h5-7H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDXJHDSARIXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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